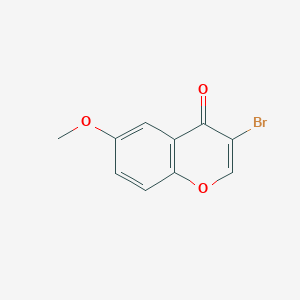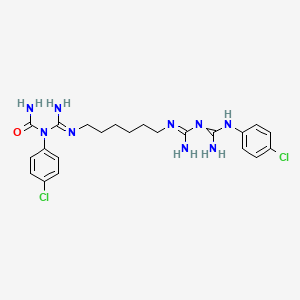![molecular formula C38H46O11 B13842300 methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate is a complex organic compound with a unique structure It is characterized by multiple chiral centers and a combination of acetylated hydroxyl groups and a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate involves multiple steps. The process typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the phenylmethoxy group and the acetylation of hydroxyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified structures with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stigmast-5-ene, 3-methoxy-: A structurally related compound with a similar cyclopenta[a]phenanthrene core.
Ergost-5-ene, 3-methoxy-: Another related compound with a similar core structure but different functional groups.
Uniqueness
Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C38H46O11 |
|---|---|
Molekulargewicht |
678.8 g/mol |
IUPAC-Name |
methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C38H46O11/c1-21(39)45-32-33(46-22(2)40)35(47-23(3)41)37(49-34(32)36(42)43-5)48-31-16-15-30-29-13-11-25-19-26(44-20-24-9-7-6-8-10-24)12-14-27(25)28(29)17-18-38(30,31)4/h6-10,12,14,19,28-35,37H,11,13,15-18,20H2,1-5H3/t28-,29+,30+,31-,32+,33?,34?,35?,37+,38-/m0/s1 |
InChI-Schlüssel |
FNEMHHUYYPYPOD-WGXRQOGHSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)O[C@H]2CC[C@H]3[C@@]2(CC[C@@H]4[C@H]3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)



![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)



![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)

